molecular formula C20H22FN3O3 B5467723 ETHYL 4-({[4-(2-FLUOROPHENYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE

ETHYL 4-({[4-(2-FLUOROPHENYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE

Cat. No.: B5467723
M. Wt: 371.4 g/mol
InChI Key: NPXHLPGETWATOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-({[4-(2-FLUOROPHENYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE is a complex organic compound that features a piperazine ring substituted with a 2-fluorophenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-({[4-(2-FLUOROPHENYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps in the synthesis include:

    Cyclization: The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines.

    Deprotection: Deprotection of the piperazines with PhSH followed by selective intramolecular cyclization reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, along with the use of automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-({[4-(2-FLUOROPHENYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and sulfonium salts are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

ETHYL 4-({[4-(2-FLUOROPHENYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Biological Research: The compound is used in biological assays to study its effects on various biological pathways and targets.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of ETHYL 4-({[4-(2-FLUOROPHENYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The piperazine ring is known to interact with GABA receptors, acting as an agonist . This interaction can modulate neurotransmitter activity, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Trimetazidine: A piperazine derivative used in the treatment of angina pectoris.

    Ranolazine: Another piperazine derivative used to treat chronic angina.

    Aripiprazole: A piperazine derivative used as an antipsychotic.

Uniqueness

ETHYL 4-({[4-(2-FLUOROPHENYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE is unique due to the presence of the 2-fluorophenyl group, which can significantly alter its pharmacological profile compared to other piperazine derivatives. This modification can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for drug development.

Properties

IUPAC Name

ethyl 4-[[4-(2-fluorophenyl)piperazine-1-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3/c1-2-27-19(25)15-7-9-16(10-8-15)22-20(26)24-13-11-23(12-14-24)18-6-4-3-5-17(18)21/h3-10H,2,11-14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXHLPGETWATOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.